N-Demethylerythromycin A

Description

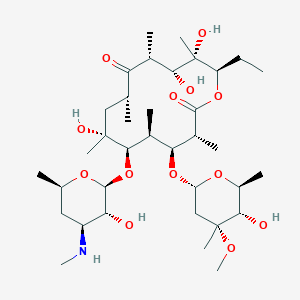

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H65NO13/c1-13-24-36(10,44)29(40)19(4)26(38)17(2)15-34(8,43)31(50-33-27(39)23(37-11)14-18(3)46-33)20(5)28(21(6)32(42)48-24)49-25-16-35(9,45-12)30(41)22(7)47-25/h17-25,27-31,33,37,39-41,43-44H,13-16H2,1-12H3/t17-,18-,19+,20+,21-,22+,23+,24-,25+,27-,28+,29-,30+,31-,33+,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOOBKBDBNRQCF-QNPWSHAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)NC)O)(C)O)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H65NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

719.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

992-62-1 | |

| Record name | N-Demethylerythromycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000992621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14-ethyl-7,12,13-trihydroxy-4-(5-hydroxy-4-methoxy- 4,6-dimethyloxan-2-yl)oxy-6-[3-hydroxy-6-methyl-4-(methylamino)oxan- 2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane- 2,10-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-DEMETHYLERYTHROMYCIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CUO27O3DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Origin of N-Demethylerythromycin A: A Biosynthetic Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a minor co-metabolite of the clinically significant antibiotic, Erythromycin (B1671065) A, produced by the soil bacterium Saccharopolyspora erythraea. While its biological activity is considerably less potent than its parent compound, understanding its origin is crucial for optimizing erythromycin fermentation processes and for the synthesis of novel macrolide derivatives. This technical guide delves into the biosynthetic origins of this compound, detailing the enzymatic machinery likely responsible for its formation. Furthermore, it provides a comprehensive overview of the experimental protocols for the fermentation of S. erythraea, and the subsequent isolation and quantification of this compound, supported by quantitative data and workflow visualizations.

Introduction

Erythromycin A, a 14-membered macrolide antibiotic, has been a cornerstone in the treatment of bacterial infections for decades. Its biosynthesis in Saccharopolyspora erythraea is a complex, multi-step process involving a modular polyketide synthase (PKS) and a series of post-PKS modifying enzymes. During the fermentation process, a variety of related erythromycin congeners are produced, among which is this compound. This compound is characterized by the absence of a methyl group on the desosamine (B1220255) sugar moiety of Erythromycin A. Although considered a minor product, its presence provides insights into the metabolic network of the producing organism and the substrate flexibility of the enzymes involved in erythromycin biosynthesis.

Biosynthetic Origin of this compound

The formation of this compound is not a primary step in the canonical erythromycin biosynthetic pathway but rather a collateral reaction. The prevailing hypothesis, supported by extensive research on macrolide metabolism, points to the involvement of a cytochrome P450 monooxygenase.

The Erythromycin A Biosynthetic Pathway

The biosynthesis of Erythromycin A begins with the assembly of the polyketide chain by a large, modular enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). The resulting 6-deoxyerythronolide B (6-dEB) undergoes a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the final product, Erythromycin A. Key tailoring enzymes in this pathway include:

-

EryF: A cytochrome P450 hydroxylase that catalyzes the C-6 hydroxylation of 6-dEB to form erythronolide B (EB).

-

EryK: A cytochrome P450 hydroxylase responsible for the C-12 hydroxylation of erythromycin D to yield erythromycin C.

-

EryG: An S-adenosyl-L-methionine (SAM)-dependent methyltransferase that catalyzes the C-3''-O-methylation of the mycarose (B1676882) sugar attached to erythromycin C, forming Erythromycin A.

The desosamine sugar, which is attached at the C-5 position of the macrolactone ring, is synthesized separately and then transferred to the aglycone. The N,N-dimethylamino group on the desosamine sugar is a characteristic feature of Erythromycin A.

The N-Demethylation Step

While the specific enzyme responsible for the N-demethylation of Erythromycin A in Saccharopolyspora erythraea has not been definitively identified, cytochrome P450 (CYP) enzymes are the primary candidates. CYP enzymes are a large and diverse group of monooxygenases known for their role in the metabolism of a wide variety of compounds, including antibiotics. In mammalian systems, CYP enzymes, particularly from the CYP3A family, are well-documented to metabolize macrolide antibiotics through N-demethylation.

It is highly probable that a promiscuous cytochrome P450 enzyme within S. erythraea, possibly one of the P450s involved in the biosynthesis of other secondary metabolites, catalyzes the N-demethylation of Erythromycin A as a side reaction. This enzymatic activity would remove one of the methyl groups from the dimethylamino group of the desosamine sugar, resulting in the formation of this compound.

dot

An In-depth Technical Guide to the Discovery and Isolation of N-Demethylerythromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a naturally occurring macrolide antibiotic and a minor co-metabolite produced during the fermentation of Saccharopolyspora erythraea (formerly Streptomyces erythraeus), the primary industrial producer of erythromycin (B1671065) A.[1] As a significant related substance in erythromycin production, its isolation and characterization are crucial for quality control and a deeper understanding of the erythromycin biosynthetic pathway. This technical guide provides a comprehensive overview of the discovery, biosynthetic origins, and detailed methodologies for the isolation and characterization of this compound. The document includes structured data on its physicochemical properties, detailed experimental protocols, and visual representations of its biosynthetic pathway and a conceptual isolation workflow.

Introduction

Erythromycin, a cornerstone of macrolide antibiotics, has been a vital therapeutic agent for decades. Its production through fermentation of Saccharopolyspora erythraea yields a primary product, Erythromycin A, alongside a spectrum of structurally related analogues.[1][2] Among these is this compound, a direct precursor or metabolite of Erythromycin A, differing by the absence of a methyl group on the desosamine (B1220255) sugar. While exhibiting weaker antibiotic activity compared to its methylated counterpart, the study of this compound is critical for optimizing fermentation processes to maximize the yield of the target antibiotic and for the synthesis of novel erythromycin derivatives.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented below. This information is essential for its identification and characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₆₅NO₁₃ | [3] |

| Molecular Weight | 719.9 g/mol | [3] |

| Monoisotopic Mass | 719.44559113 Da | [3] |

| Melting Point | 142-144°C | [4] |

| Appearance | White to Off-White Solid | |

| Solubility | Slightly soluble in Chloroform and Methanol | [4] |

| CAS Number | 992-62-1 | [3] |

Table 2: Spectroscopic Data for this compound

| Technique | Data | Reference |

| Mass Spectrometry (MS) | ESI-MS (m/z): [M+H]⁺ at 720.5. Key fragment ions observed in MS/MS of the [M+H]⁺ precursor ion include those corresponding to the neutral loss of the desosamine sugar, the cladinose (B132029) sugar, and water molecules. A detailed proposed fragmentation pattern is provided in the experimental section. | [1] |

| ¹H NMR | Specific chemical shift data for this compound is not readily available in the public domain. However, the spectrum is expected to be very similar to that of Erythromycin A, with the most significant difference being the absence of the N-methyl singlet (typically around 2.3 ppm in Erythromycin A) and a shift in the signals of the protons on and adjacent to the nitrogen-bearing carbon of the desosamine sugar. | |

| ¹³C NMR | Similar to ¹H NMR, a complete assigned ¹³C NMR spectrum for this compound is not publicly available. The spectrum would closely resemble that of Erythromycin A, with the key difference being the absence of the N-methyl carbon signal (typically around 40.3 ppm in Erythromycin A) and shifts in the resonances of the desosamine sugar carbons, particularly C-3' and C-2'. |

Biosynthesis of this compound

This compound is an intermediate in the biosynthetic pathway of Erythromycin A in Saccharopolyspora erythraea. The macrolactone core, 6-deoxyerythronolide B, is synthesized by a large polyketide synthase (PKS). Subsequent post-PKS modifications, including glycosylation and hydroxylation, lead to the formation of various erythromycin intermediates. The final step in the formation of Erythromycin A is the N-methylation of the secondary amine on the desosamine sugar of this compound, a reaction catalyzed by an S-adenosyl-L-methionine (SAM)-dependent N-methyltransferase.

Experimental Protocols

Fermentation of Saccharopolyspora erythraea

A detailed protocol for the fermentation of Saccharopolyspora erythraea to produce erythromycin and its related substances is outlined below.

Materials:

-

Saccharopolyspora erythraea strain (e.g., NRRL 2338)

-

Seed medium (e.g., Tryptic Soy Broth)

-

Production medium (e.g., soybean meal, corn starch, glucose, CaCO₃, soybean oil)

-

Shake flasks or fermenter

-

Incubator shaker

Procedure:

-

Inoculum Preparation: Aseptically inoculate a loopful of S. erythraea spores or a vegetative mycelial suspension into a flask containing seed medium. Incubate at 30-34°C with shaking at 200-250 rpm for 48-72 hours until a dense culture is obtained.

-

Production Fermentation: Inoculate the production medium with the seed culture (typically 5-10% v/v). The production medium composition can be optimized for erythromycin yield.

-

Incubation: Incubate the production culture at 30-34°C with vigorous aeration and agitation for 7-10 days. Monitor pH and adjust as necessary to maintain it within the optimal range for erythromycin production (typically pH 6.8-7.2).

-

Harvesting: After the fermentation period, harvest the broth by centrifugation or filtration to separate the mycelial biomass from the supernatant containing the secreted macrolides.

Isolation and Purification of this compound

The following is a detailed protocol for the isolation and purification of this compound from the fermentation broth. This protocol is a composite of established methods for erythromycin extraction and purification, adapted for the isolation of a minor component.

Materials:

-

Fermentation broth supernatant

-

Ethyl acetate or Methyl Isobutyl Ketone (MIBK)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Rotary evaporator

-

Preparative High-Performance Liquid Chromatography (HPLC) system

-

C18 reversed-phase preparative HPLC column

-

Acetonitrile (B52724) (ACN)

-

Ammonium (B1175870) acetate or formate (B1220265) buffer

-

Analytical HPLC or LC-MS system

Procedure:

-

Initial Extraction: Adjust the pH of the fermentation supernatant to 9.0-9.5 with NaOH. Extract the macrolides into an equal volume of ethyl acetate or MIBK by vigorous mixing for 30-60 minutes. Allow the phases to separate and collect the organic phase. Repeat the extraction twice.

-

Back Extraction: Combine the organic extracts and back-extract the macrolides into an aqueous acidic solution (pH 2.0-3.0 with HCl or H₂SO₄). This step protonates the basic nitrogen of the desosamine sugar, rendering the macrolides water-soluble and separating them from non-basic impurities.

-

Final Extraction: Adjust the pH of the aqueous extract to 8.0-8.5 with NaOH and extract the macrolides back into an organic solvent (e.g., ethyl acetate).

-

Concentration: Evaporate the organic solvent under reduced pressure using a rotary evaporator to obtain a crude extract containing a mixture of erythromycins.

-

Preparative HPLC Purification:

-

Dissolve the crude extract in a minimal amount of the mobile phase.

-

Perform preparative HPLC on a C18 column. A suitable mobile phase would be a gradient of acetonitrile in an aqueous ammonium acetate or formate buffer (e.g., 20 mM, pH 7.0-8.0).

-

Monitor the elution profile using a UV detector (e.g., at 215 nm).

-

Collect fractions corresponding to the peak of interest. The retention time of this compound will be slightly shorter than that of Erythromycin A due to its slightly increased polarity.

-

-

Purity Analysis and Final Product: Analyze the collected fractions using analytical HPLC or LC-MS to confirm the purity of this compound. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Mass Spectrometry Fragmentation Analysis

The fragmentation pattern of this compound is crucial for its structural confirmation. Below is a proposed fragmentation pathway based on its structure and known fragmentation patterns of macrolides.

Interpretation:

-

[M+H]⁺ at m/z 720.5: The protonated molecular ion.

-

Loss of Cladinose (m/z 562.4): Cleavage of the glycosidic bond connecting the cladinose sugar to the macrolactone ring.

-

Loss of Desosamine (m/z 577.4): Cleavage of the glycosidic bond connecting the desosamine sugar to the macrolactone ring.

-

Loss of both sugars (m/z 419.3): Subsequent loss of the second sugar moiety.

-

Loss of Water (e.g., m/z 702.5): Dehydration from the macrolactone ring or sugar moieties.

-

Sugar Fragments (m/z 144.1 and 159.1): Characteristic fragment ions of the protonated desosamine and cladinose sugars, respectively.

Conclusion

This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this compound. The detailed protocols and compiled data serve as a valuable tool for researchers in natural product chemistry, antibiotic development, and fermentation technology. The provided workflows and biosynthetic pathway diagrams offer a clear visual understanding of the key processes involved. Further research to obtain and publish detailed ¹H and ¹³C NMR data for this compound would be a valuable contribution to the field, facilitating its unambiguous identification and quantification in complex mixtures.

References

- 1. asianpubs.org [asianpubs.org]

- 2. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]

- 3. This compound | C36H65NO13 | CID 10010092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Characterization of four unknown impurities in azithromycin and erythromycin imino ether using two-dimensional liquid chromatography coupled to high-resolution quadrupole time-of-flight mass spectrometry and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of N-Demethylerythromycin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a primary metabolite of the widely-used macrolide antibiotic, Erythromycin (B1671065) A. As a significant related substance and potential impurity in erythromycin formulations, a thorough understanding of its physical and chemical properties is paramount for drug development, quality control, and regulatory compliance. This technical guide provides an in-depth overview of the known physicochemical characteristics of this compound, including its structural formula, molecular weight, melting point, solubility, and predicted pKa. Furthermore, this document outlines general experimental protocols for the determination of these properties and discusses the mechanism of action in the context of macrolide antibiotics.

Chemical and Physical Properties

This compound, also known by synonyms such as Des-N-methylerythromycin and Clarithromycin Impurity R, is structurally similar to its parent compound, Erythromycin A, differing by the absence of a methyl group on the desosamine (B1220255) sugar.[1][2][3][4][5] This seemingly minor structural modification can influence its physicochemical properties and biological activity.

Data Summary

The following table summarizes the key quantitative physical and chemical data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₆₅NO₁₃ | [1][2][3][4][5] |

| Molecular Weight | 719.9 g/mol | [1][2][4] |

| Melting Point | 142-144 °C | |

| Predicted pKa | 13.09 ± 0.70 | |

| Solubility | Soluble in methanol (B129727) and chloroform; partly soluble in water. | [4] |

| Appearance | Off-white solid | [4] |

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively available in the public domain. However, standard methodologies for the characterization of antibiotics and related compounds can be applied.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small, finely powdered sample of this compound is packed into a capillary tube.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely molten are recorded as the melting range.

A visual representation of this workflow is provided below.

Determination of Solubility

The solubility of this compound in various solvents can be determined using the shake-flask method, which is considered the gold standard for thermodynamic solubility.

Protocol:

-

An excess amount of solid this compound is added to a known volume of the solvent of interest (e.g., water, methanol, chloroform).

-

The mixture is agitated (e.g., in a shaker bath) at a constant temperature until equilibrium is reached.

-

The saturated solution is filtered to remove any undissolved solid.

-

The concentration of this compound in the clear filtrate is determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would be complex due to the large number of protons in the molecule. Key signals would include those from the macrolide ring, the two sugar moieties (cladinose and desosamine), and the N-methyl group (or lack thereof in the demethylated position).

-

¹³C NMR: The carbon NMR spectrum would show a large number of signals corresponding to the 36 carbon atoms in the molecule. The carbonyl carbon of the lactone ring would appear significantly downfield.

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), carbonyl (C=O) of the lactone, and C-O ether linkages present in the molecule.

Stability Profile

This compound is generally considered a stable compound.[6] However, like its parent compound, it is susceptible to degradation under certain conditions. Macrolide antibiotics are known to be unstable in acidic conditions, which can lead to the formation of inactive anhydro forms.[7][8]

A comprehensive stability study for this compound would involve a stability-indicating assay method, likely an HPLC method, to separate the parent compound from its degradation products under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. These conditions typically include:

-

Acidic and Basic Hydrolysis: Exposure to acidic and basic solutions at elevated temperatures.

-

Oxidation: Treatment with an oxidizing agent such as hydrogen peroxide.

-

Thermal Degradation: Exposure to high temperatures.

-

Photostability: Exposure to light.

The following diagram illustrates a typical workflow for a forced degradation study.

Mechanism of Action

This compound, as a macrolide antibiotic, is expected to exert its antibacterial effect through the same general mechanism as Erythromycin A. Macrolides inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[7][8] This binding occurs within the nascent peptide exit tunnel (NPET), effectively blocking the elongation of the polypeptide chain.[9]

The desosamine sugar moiety is crucial for the binding of macrolides to the ribosome.[10] The N-demethylation of this sugar in this compound may alter the binding affinity of the molecule to the bacterial ribosome compared to Erythromycin A. A lower binding affinity could explain the observed narrower spectrum of antibiotic activity.[11] Further studies, such as competitive binding assays, would be necessary to quantify the difference in ribosomal binding affinity between this compound and Erythromycin A.

The signaling pathway of macrolide action on the bacterial ribosome is depicted below.

Conclusion

This compound is a key metabolite of Erythromycin A with distinct physicochemical properties. While much of its characterization can be inferred from its parent compound, the lack of a methyl group on the desosamine sugar likely influences its solubility, pKa, and ultimately its biological activity. The information and protocols provided in this technical guide serve as a foundational resource for researchers and professionals in the pharmaceutical industry. Further dedicated studies are warranted to fully elucidate the specific properties and behavior of this important erythromycin-related substance.

References

- 1. This compound | C36H65NO13 | CID 10010092 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. [Erythromycin Related Compound N (50 mg) (this compound)] - CAS [992-62-1] [store.usp.org]

- 4. allmpus.com [allmpus.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Physico-chemical properties and biological activities of erythromycin nalidixate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Elucidating the Molecular Structure of N-Demethylerythromycin A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a significant metabolite and impurity of the widely-used macrolide antibiotic, Erythromycin (B1671065) A. Its structural characterization is crucial for understanding the metabolism of Erythromycin A, for ensuring the purity of pharmaceutical formulations, and for the development of novel antibiotic derivatives. This technical guide provides a comprehensive overview of the molecular structure elucidation of this compound, detailing the key analytical techniques and experimental protocols involved. A comparative analysis with its parent compound, Erythromycin A, is presented to highlight the structural differences and their impact on spectroscopic data.

Introduction

Erythromycin A, a 14-membered macrolide, is produced by the bacterium Saccharopolyspora erythraea and exerts its antibiotic effect by inhibiting protein synthesis in susceptible bacteria.[1] During its metabolism in vivo, and as a potential impurity in its manufacturing process, various related substances are formed, including this compound.[1] This derivative is characterized by the removal of one of the methyl groups from the dimethylamino moiety of the desosamine (B1220255) sugar. The precise identification and characterization of such variants are mandated by regulatory agencies to ensure the safety and efficacy of the drug product.

The structural elucidation of this compound relies on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These methods provide detailed information about the molecule's atomic connectivity, stereochemistry, and elemental composition.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₃₆H₆₅NO₁₃ | [2] |

| Molecular Weight | 719.90 g/mol | [2] |

| Monoisotopic Mass | 719.44559113 Da | [2] |

| CAS Number | 992-62-1 | [2][3] |

| Synonyms | Erythromycin Related Compound N, DEMA |

Spectroscopic Data and Analysis

The core of the structure elucidation process lies in the detailed analysis of NMR and MS data. This section presents the expected spectroscopic data for this compound, drawing comparisons with Erythromycin A where relevant.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is instrumental in determining the elemental composition of this compound. Electrospray ionization (ESI) is the preferred method for generating gas-phase ions of this polar molecule.

A study on the identification of related substances in erythromycin by LC-MS confirmed the presence of this compound and reported its [M+H]⁺ ion.[4] The fragmentation pattern of this compound is predicted to be similar to that of Erythromycin A, with key losses corresponding to the sugar moieties and water molecules. A notable difference is the mass of the desosamine sugar fragment, which is 14 Da lighter due to the absence of a methyl group.

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

| Ion Description | Predicted m/z | Corresponding m/z for Erythromycin A | Ion Formula (this compound) |

| Precursor Ion [M+H]⁺ | 720.45 | 734.47 | C₃₆H₆₆NO₁₃⁺ |

| [M+H - H₂O]⁺ | 702.44 | 716.45 | C₃₆H₆₄NO₁₂⁺ |

| [M+H - Cladinose]⁺ | 562.38 | 576.39 | C₂₈H₅₂NO₁₀⁺ |

| [M+H - Desosamine]⁺ | 577.37 | 576.39 | C₂₉H₅₁O₁₁⁺ |

| Desosamine sugar | 144.13 | 158.15 | C₇H₁₆NO₂⁺ |

| Cladinose sugar | 159.09 | 159.09 | C₈H₁₅O₃⁺ |

Note: The predicted m/z values are based on the known fragmentation of Erythromycin A and the structural modification in this compound. Actual experimental values may vary slightly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant difference in the ¹H and ¹³C NMR spectra between Erythromycin A and its N-demethylated counterpart is expected in the signals corresponding to the desosamine sugar moiety. The N-demethylation will result in the disappearance of one N-methyl signal and a change in the chemical shift of the remaining N-methyl group and the adjacent carbon and proton atoms.

Table 3: Predicted ¹H NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Corresponding Chemical Shift in Erythromycin A (δ, ppm) |

| H-1' (Desosamine) | ~4.3 | 4.29 |

| H-1'' (Cladinose) | ~4.8 | 4.82 |

| N-CH₃ | ~2.5 (singlet, 3H) | ~2.3 (singlet, 6H) |

| O-CH₃ (Cladinose) | ~3.3 | 3.29 |

Table 4: Predicted ¹³C NMR Chemical Shifts for Key Moieties of this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Corresponding Chemical Shift in Erythromycin A (δ, ppm) |

| C-1' (Desosamine) | ~103 | 103.5 |

| C-1'' (Cladinose) | ~96 | 96.2 |

| N-CH₃ | ~35 | 40.3 |

| O-CH₃ (Cladinose) | ~49 | 49.5 |

Note: The predicted chemical shifts are based on the known assignments for Erythromycin A and expected substituent effects. Actual experimental values will require confirmation.

Experimental Protocols

The successful elucidation of the structure of this compound requires carefully designed experiments. The following sections outline the typical methodologies employed.

Sample Preparation

-

Isolation: this compound can be isolated from fermentation broths or bulk drug samples of Erythromycin A using preparative high-performance liquid chromatography (HPLC).

-

NMR Sample: A purified sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.

-

MS Sample: A dilute solution of the purified sample (1-10 µg/mL) is prepared in a suitable solvent system for infusion or LC-MS analysis (e.g., acetonitrile:water with 0.1% formic acid).

Mass Spectrometry (LC-MS/MS)

-

Chromatography:

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate this compound from Erythromycin A and other impurities.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Scan Mode: Full scan for precursor ion identification and product ion scan (MS/MS) for fragmentation analysis.

-

Collision Energy: Optimized to induce fragmentation of the precursor ion.

-

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Experiments:

-

1D NMR: ¹H and ¹³C{¹H} spectra are acquired to observe the chemical shifts and multiplicities of all proton and carbon signals.

-

2D NMR:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together molecular fragments.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through space correlations between protons.

-

-

Visualizations

The following diagrams illustrate the logical workflow of the structure elucidation process and the structural relationship between Erythromycin A and this compound.

Conclusion

The molecular structure elucidation of this compound is a systematic process that relies on the synergistic application of mass spectrometry and nuclear magnetic resonance spectroscopy. While a complete set of publicly available, experimentally determined spectroscopic data for this compound is limited, its structure can be confidently assigned through a comparative analysis with its well-characterized parent compound, Erythromycin A. The methodologies and data presented in this guide provide a robust framework for the identification and characterization of this and other related substances, which is essential for quality control in the pharmaceutical industry and for advancing research in macrolide antibiotics.

References

N-Demethylerythromycin A: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylerythromycin A is a primary metabolite of the widely used macrolide antibiotic, Erythromycin (B1671065) A.[1][2] Produced by the demethylation of the dimethylamino group on the desosamine (B1220255) sugar of Erythromycin A, this compound has been a subject of interest in understanding the structure-activity relationships of macrolide antibiotics.[3] While Erythromycin A exhibits broad-spectrum antibacterial activity, this compound is characterized by a significantly narrower spectrum and reduced potency.[4] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its antibacterial properties, mechanism of action, and the experimental protocols used for its evaluation.

Antibacterial Spectrum and Potency

This compound demonstrates markedly reduced antibacterial activity compared to its parent compound, Erythromycin A. It is considered to be much less active than Erythromycin A, B, and C.[5] This reduced potency limits its clinical utility, and it is primarily utilized as a research tool for the study of erythromycin derivatives.[4]

Quantitative Analysis of Antibacterial Activity

A critical measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism.[6] Despite extensive research, specific quantitative data comparing the MIC values of this compound against a comprehensive panel of bacterial strains remains limited in publicly available literature. The general consensus from available information is a significant increase in MIC values for this compound when compared to Erythromycin A, indicating lower potency.

| Bacterial Strain | This compound MIC (µg/mL) | Erythromycin A MIC (µg/mL) | Fold Difference |

| Data not available in publicly accessible literature | |||

| Data not available in publicly accessible literature | |||

| Data not available in publicly accessible literature |

Mechanism of Action

The antibacterial action of macrolide antibiotics, including Erythromycin A and its derivatives, stems from their ability to inhibit bacterial protein synthesis.[7] This is achieved through their binding to the 50S subunit of the bacterial ribosome.

Ribosomal Binding and Inhibition of Protein Synthesis

Macrolides bind to a specific site on the 23S ribosomal RNA (rRNA) within the 50S subunit, near the entrance of the polypeptide exit tunnel. This binding event physically obstructs the passage of the nascent polypeptide chain, leading to premature dissociation of the peptidyl-tRNA from the ribosome and ultimately, the cessation of protein synthesis.

The reduced antibacterial activity of this compound is attributed to a lower binding affinity for the bacterial ribosome compared to Erythromycin A. The dimethylamino group on the desosamine sugar of Erythromycin A is crucial for this high-affinity binding. The removal of one of the methyl groups in this compound is thought to disrupt key interactions with the ribosomal target, thereby weakening the binding and reducing its inhibitory effect.

Experimental Protocols

The evaluation of the biological activity of this compound relies on standardized microbiological assays. The most common of these is the determination of the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under optimal growth conditions, and the MIC is determined as the lowest concentration of the antibiotic that shows no visible bacterial growth.

Protocol Details:

-

Preparation of Antibiotic Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), at a high concentration.

-

Serial Dilutions: Serial twofold dilutions of the stock solution are made in a sterile liquid growth medium (e.g., Mueller-Hinton Broth) directly in the wells of a 96-well microtiter plate.

-

Preparation of Bacterial Inoculum: The test bacterium is grown to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). This suspension is then diluted to the final desired inoculum concentration.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.

-

Incubation: The plate is incubated under appropriate atmospheric conditions and temperature (typically 37°C) for 18-24 hours.

-

MIC Determination: After incubation, the plate is examined for visible turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

Conclusion

This compound, a metabolite of Erythromycin A, exhibits significantly reduced antibacterial activity. This decrease in potency is attributed to the N-demethylation of the desosamine sugar, which likely diminishes its binding affinity to the bacterial ribosome. While it holds limited therapeutic potential, this compound remains a valuable tool for researchers studying the structure-activity relationships of macrolide antibiotics and for the development of novel erythromycin derivatives with improved pharmacological properties. Further research providing detailed quantitative MIC data and comparative ribosomal binding studies would be beneficial for a more complete understanding of its biological profile.

References

- 1. exodocientifica.com.br [exodocientifica.com.br]

- 2. N-Demethyl erythromycin A | CymitQuimica [cymitquimica.com]

- 3. Erythromycin | C37H67NO13 | CID 12560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Demethyl erythromycin A | 992-62-1 | AD20997 | Biosynth [biosynth.com]

- 5. researchgate.net [researchgate.net]

- 6. idexx.dk [idexx.dk]

- 7. mdpi.com [mdpi.com]

N-Demethylerythromycin A: A Technical Guide on its Core Mechanism of Action

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Demethylerythromycin A is the primary metabolite of the widely-used macrolide antibiotic, Erythromycin A. Produced via N-demethylation in the liver by cytochrome P450 enzymes, specifically CYP3A4, this compound is of significant interest in the study of erythromycin's pharmacokinetics and drug-drug interactions. While structurally similar to its parent compound, this compound exhibits a very narrow spectrum of antibiotic activity and is substantially less potent than Erythromycin A, B, and C. Due to its significantly reduced antibacterial efficacy, its mechanism of action is not extensively studied independently. It is, however, presumed to be identical to that of Erythromycin A.

This technical guide provides an in-depth exploration of the core mechanism of action of this compound, inferred from the extensive research on its parent compound, Erythromycin A. It details the interaction with the bacterial ribosome, inhibition of protein synthesis, relevant quantitative data, detailed experimental protocols, and mechanisms of bacterial resistance.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

The antibacterial activity of macrolides stems from their ability to inhibit protein synthesis in susceptible bacteria. This is achieved by binding to the 50S subunit of the bacterial ribosome. This compound, like its parent compound, is believed to exert its bacteriostatic effect through the following steps:

-

Ribosomal Binding: The molecule binds to a specific site on the 23S ribosomal RNA (rRNA) near the entrance of the nascent polypeptide exit tunnel (NPET). This binding is reversible and occurs with high affinity for the ribosomes of most Gram-positive bacteria.

-

Interference with Polypeptide Elongation: By occupying this critical site, the drug sterically obstructs the passage of the elongating polypeptide chain. It interferes with the aminoacyl translocation process, preventing the transfer of the peptidyl-tRNA from the A-site to the P-site of the ribosome.

-

Inhibition of Protein Synthesis: This blockade of peptide elongation leads to the premature dissociation of the peptidyl-tRNA from the ribosome, ultimately halting protein synthesis. This inhibition is selective for bacterial ribosomes, sparing eukaryotic host ribosomes and thus providing a therapeutic window.

The interaction is highly specific, involving key nucleotides within the 23S rRNA, primarily A2058 and A2059 in domain V. The dimethylamino group on the desosamine (B1220255) sugar of Erythromycin A is crucial for this high-affinity binding. The absence of one methyl group in this compound likely contributes to its significantly reduced antibacterial activity.

Quantitative Data

Quantitative data for this compound is scarce. The following tables summarize key quantitative parameters for the parent compound, Erythromycin A, which provide a crucial benchmark for understanding the properties of its N-demethylated metabolite.

Antibacterial Activity of Erythromycin A

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Erythromycin A is primarily active against Gram-positive bacteria. This compound is known to be significantly less active, meaning its MIC values would be substantially higher.

Table 1: Minimum Inhibitory Concentration (MIC) Values for Erythromycin A against Various Bacteria

| Bacterial Species | Type | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Streptococcus pneumoniae | Gram-positive | ≤0.015 - >256 | 0.03 | 16 |

| Streptococcus pyogenes | Gram-positive | ≤0.015 - >256 | 0.03 | 0.06 |

| Staphylococcus aureus | Gram-positive | 0.06 - >256 | 0.25 | >256 |

| Bordetella pertussis | Gram-negative | 0.03 - 0.125 | - | - |

| Haemophilus influenzae | Gram-negative | 0.12 - 32 | 2 | 8 |

| Moraxella catarrhalis | Gram-negative | ≤0.03 - 1 | 0.06 | 0.12 |

Data compiled from various sources for illustrative purposes. MIC values can vary significantly based on the specific strain and testing conditions.[1][2][]

Ribosome Binding Affinity of Erythromycin A

The dissociation constant (Kd) is a measure of the affinity between a ligand (antibiotic) and its target (ribosome). A lower Kd value indicates a higher binding affinity.

Table 2: Ribosome Binding Affinity of Erythromycin A

| Bacterial Species | Ribosome Type | Method | Dissociation Constant (Kd) | Reference |

| Escherichia coli | 70S | Not Specified | 1.0 x 10-8 M (10 nM) | [4] |

| Streptococcus pneumoniae | 70S | Filter Binding Assay | 4.9 ± 0.6 nM | [5] |

Metabolism of Erythromycin A to this compound

This compound is formed via the N-demethylation of Erythromycin A, a reaction primarily catalyzed by the CYP3A4 enzyme in the liver.[6][7][8][9]

Table 3: Kinetic Parameters of Erythromycin A N-demethylation

| System | Enzyme | Km (µM) | Vmax (pmol/min/mg) | Reference |

| Pooled Human Liver Microsomes (HLM) | CYP3A4 | 88 | 345 | [10] |

| Expressed Human CYP3A4 | CYP3A4 | 33 | 130 | [10] |

Signaling Pathways and Metabolic Relationships

Inhibition of Bacterial Protein Synthesis

The core mechanism involves the binding of the macrolide to the 50S ribosomal subunit and subsequent blockage of the polypeptide exit tunnel, which inhibits protein elongation.

Metabolic Pathway of Erythromycin A

Erythromycin A is metabolized in the liver to its less active form, this compound. This process is a key determinant of its pharmacokinetic profile.

References

- 1. Kinetics of drug–ribosome interactions defines the cidality of macrolide antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Erythromycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. ClinPGx [clinpgx.org]

- 6. In vitro analysis of the activity of the major human hepatic CYP enzyme (CYP3A4) using [N-methyl-14C]-erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Macrolide resistance mechanisms in Gram-positive cocci - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus [mdpi.com]

- 9. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Macrolide resistance based on the Erm-mediated rRNA methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

Is N-Demethylerythromycin A a primary or secondary metabolite

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Demethylerythromycin A is a naturally occurring macrolide and a known metabolite of Erythromycin (B1671065) A, a widely used antibiotic. This technical guide provides a comprehensive analysis of this compound, definitively classifying it as a secondary metabolite. The document details its biosynthetic origins within the context of the erythromycin metabolic pathway, presents quantitative data on its production, outlines detailed experimental protocols for its isolation and analysis, and provides visual representations of key biochemical and experimental workflows. This guide is intended to serve as a critical resource for researchers and professionals involved in natural product chemistry, microbiology, and pharmaceutical development.

Introduction: Primary vs. Secondary Metabolites

Metabolites are broadly categorized into two groups: primary and secondary. Primary metabolites are essential for the normal growth, development, and reproduction of an organism.[1] They are directly involved in fundamental physiological processes and are typically produced during the logarithmic phase of growth (trophophase).[2] Examples include amino acids, nucleotides, and organic acids.[1][2]

In contrast, secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of the organism.[][4] Their production is often species-specific and typically occurs during the stationary phase of growth (idiophase), frequently triggered by environmental stress or nutrient limitation.[5][6] Secondary metabolites, such as antibiotics and alkaloids, often have important ecological functions and are of significant interest for their pharmacological activities.[][4][5] Erythromycin itself is a classic example of a secondary metabolite produced by the bacterium Saccharopolyspora erythraea.[5]

This compound: A Secondary Metabolite

This compound is classified as a secondary metabolite. This classification is based on its identity as a minor co-metabolite of erythromycin, which is a well-established secondary metabolite.[7] The production of this compound is intrinsically linked to the biosynthesis of erythromycin by Saccharopolyspora erythraea and is not essential for the primary growth of the microorganism. Its formation occurs as a modification of the primary erythromycin structure, a characteristic feature of secondary metabolism where a parent compound is diversified into a series of related molecules.

Biosynthesis of this compound

The biosynthesis of this compound is a tangential step in the well-elucidated pathway of Erythromycin A synthesis in Saccharopolyspora erythraea. The core of Erythromycin A is assembled by a large polyketide synthase (PKS) enzyme complex encoded by the eryA genes.[1] Subsequent modifications, including hydroxylations and glycosylations, are carried out by enzymes encoded by other genes within the ery gene cluster, such as eryF and eryK.[1]

This compound is formed via the demethylation of the desosamine (B1220255) sugar moiety of Erythromycin A. While the specific enzyme responsible for this N-demethylation reaction in S. erythraea is not definitively characterized in the existing literature, it is understood to be a modification of the final Erythromycin A molecule. This transformation likely occurs due to the activity of a promiscuous enzyme within the host organism that is capable of acting on the N,N-dimethylamino group of the desosamine sugar. The presence of various other erythromycin-related impurities in fermentation broths, such as N-demethylerythromycin B and anhydroerythromycin C, further supports the existence of a network of enzymatic modifications that contribute to the diversity of secondary metabolites produced by S. erythraea.[1]

Proposed Biosynthetic Pathway

The following diagram illustrates the final step in the formation of this compound from its precursor, Erythromycin A.

References

- 1. researchgate.net [researchgate.net]

- 2. Isolation and identification of a novel impurity of erythromycin A 9-oxime desosaminehydrazinium salt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A genetically engineered strain of Saccharopolyspora erythraea that produces 6,12-dideoxyerythromycin A as the major fermentation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Erythromycin EP impurity L | 127955-44-6 | IE170914 [biosynth.com]

- 7. researchgate.net [researchgate.net]

The Unseen Player: An In-depth Technical Guide to the Natural Occurrence of N-Demethylerythromycin A in Microbial Cultures

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin (B1671065) A, a cornerstone macrolide antibiotic, has been a subject of intense study since its discovery. Produced by the soil bacterium Saccharopolyspora erythraea, its biosynthetic pathway is a complex and fascinating example of microbial secondary metabolism. While much focus has been placed on optimizing the yield of Erythromycin A, a host of structurally related metabolites are also produced, often in much smaller quantities. Among these is N-Demethylerythromycin A, a metabolite that, while less potent than its famous cousin, offers valuable insights into the metabolic intricacies of the producing organism and presents potential opportunities for biosynthetic engineering and drug development. This technical guide provides a comprehensive overview of the natural occurrence of this compound, detailing its biosynthetic origins, analytical detection methods, and the broader context of its presence in microbial cultures.

Biosynthetic Pathway of Erythromycin A and the Emergence of this compound

The biosynthesis of erythromycin A is a multi-step process orchestrated by a large polyketide synthase (PKS) and a series of tailoring enzymes encoded by the ery gene cluster in Saccharopolyspora erythraea. The pathway begins with the formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B, which then undergoes a series of post-PKS modifications, including hydroxylations and glycosylations, to yield the final active compound, Erythromycin A.

This compound is structurally identical to Erythromycin A, with the exception of a single methyl group missing from the dimethylamino group of the desosamine (B1220255) sugar. This demethylation is believed to be a final or near-final step in the biosynthetic pathway, or a subsequent modification of Erythromycin A. While the specific enzyme responsible for this N-demethylation in S. erythraea has not been definitively identified, the genome of this bacterium is known to contain a significant number of cytochrome P450 monooxygenase genes.[1][2] These enzymes are well-known for their ability to catalyze a wide range of oxidative reactions, including N-demethylation. It is therefore highly probable that one or more of these P450 enzymes is responsible for the formation of this compound.

The regulation of the erythromycin biosynthetic pathway is complex and influenced by various factors, including nutrient availability and global regulatory proteins.[3][4] The expression of the putative N-demethylating enzyme is likely also subject to this intricate regulatory network.

Quantitative Data on Natural Occurrence

Direct quantitative data on the production titers of this compound in Saccharopolyspora erythraea fermentations are scarce in publicly available literature. It is generally considered a minor co-metabolite. However, analysis of industrial strains has provided insights into the relative abundance of different erythromycin congeners. For instance, in one high-producing strain, the ratio of Erythromycin A to the sum of Erythromycin B and C was found to be 3.2:1.[5] While this does not directly quantify this compound, it highlights that even major related compounds are present in significantly lower amounts than Erythromycin A. The concentration of this compound is expected to be substantially lower still.

| Compound | Relative Abundance | Reference |

| Erythromycin A | Major Product | [5] |

| Erythromycin B | Minor Product | [5] |

| Erythromycin C | Minor Product | [5] |

| This compound | Trace/Minor Product | Inferred |

Table 1: Relative Abundance of Erythromycin Congeners in Saccharopolyspora erythraea Culture.

Experimental Protocols

The detection and quantification of this compound in microbial cultures require sensitive and specific analytical methods due to its low abundance and structural similarity to Erythromycin A. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the method of choice.

Sample Preparation: Extraction of Erythromycins from Fermentation Broth

This protocol outlines a general procedure for the extraction of erythromycin and its derivatives from a Saccharopolyspora erythraea fermentation broth.

Materials:

-

Fermentation broth of Saccharopolyspora erythraea

-

Ethyl acetate (HPLC grade)

-

Sodium hydroxide (B78521) (NaOH) solution (1 M)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Methanol or acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Centrifuge and appropriate tubes

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Cell Removal: Centrifuge a known volume of the fermentation broth (e.g., 50 mL) at a sufficient speed and duration to pellet the microbial cells.

-

Supernatant Collection: Carefully decant and collect the supernatant.

-

pH Adjustment: Adjust the pH of the supernatant to approximately 8.5 using a 1 M NaOH solution. This ensures that the erythromycins, which are basic compounds, are in their free base form and more soluble in organic solvents.

-

Liquid-Liquid Extraction: Transfer the pH-adjusted supernatant to a separatory funnel and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Shake vigorously for 2-3 minutes and then allow the layers to separate. Collect the upper organic layer. Repeat the extraction process on the aqueous layer with a fresh portion of ethyl acetate to ensure complete extraction.

-

Drying: Combine the organic extracts and dry them over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the dried organic extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.

-

Reconstitution: Reconstitute the dried residue in a known, small volume (e.g., 1-2 mL) of the initial mobile phase to be used for HPLC analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Analytical Method: HPLC-MS/MS for Quantification

This protocol provides a starting point for developing an HPLC-MS/MS method for the separation and quantification of Erythromycin A and this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

| Parameter | Condition |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the compounds, then return to initial conditions for re-equilibration. A typical gradient might be: 0-2 min, 5% B; 2-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B. |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Conditions (Example):

| Parameter | Condition |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Capillary Voltage | ~4000 V |

| Drying Gas Temperature | ~325°C |

| Nebulizer Pressure | ~35 psi |

| MRM Transitions | |

| Erythromycin A | Precursor ion (m/z): 734.5 -> Product ions (e.g., 576.4, 158.1) |

| This compound | Precursor ion (m/z): 720.5 -> Product ions (e.g., 562.4, 158.1) |

Table 2: Example HPLC-MS/MS Parameters for the Analysis of Erythromycin A and this compound.

Note: These parameters should be optimized for the specific instrument and column used. The selection of product ions for MRM should be based on fragmentation studies of pure standards to ensure specificity and sensitivity.

Signaling Pathways and Regulation

The production of secondary metabolites in Actinobacteria is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as nutrient limitation.[3][4] While the specific regulatory pathway governing the N-demethylation of erythromycin A is unknown, it is likely intertwined with the overall regulation of the ery gene cluster. Global regulators in Saccharopolyspora erythraea that are known to influence erythromycin production could also play a role in the expression of the putative N-demethylating P450 enzyme.

Conclusion and Future Perspectives

This compound represents a minor but significant metabolite in the fermentation broth of Saccharopolyspora erythraea. Its presence provides a window into the metabolic flexibility of this important industrial microorganism. While direct quantitative data on its natural abundance remains limited, modern analytical techniques, particularly HPLC-MS/MS, provide the necessary tools for its detection and quantification.

Future research should focus on several key areas:

-

Quantitative Profiling: Systematic studies to quantify the levels of this compound in various wild-type and engineered strains of S. erythraea under different fermentation conditions.

-

Enzyme Identification: Identification and characterization of the specific cytochrome P450 monooxygenase or other enzyme responsible for the N-demethylation of Erythromycin A.

-

Regulatory Studies: Elucidation of the regulatory mechanisms that control the expression of the N-demethylating enzyme.

-

Biosynthetic Engineering: Leveraging the knowledge of the N-demethylating enzyme to either block its activity to potentially increase the flux towards Erythromycin A or to harness its activity for the production of novel erythromycin derivatives.

A deeper understanding of the formation of this compound will not only enhance our fundamental knowledge of secondary metabolism in Saccharopolyspora erythraea but may also open new avenues for strain improvement and the generation of novel macrolide antibiotics.

References

- 1. Streptomyces Cytochrome P450 Enzymes and Their Roles in the Biosynthesis of Macrolide Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PhoP- and GlnR-mediated regulation of metK transcription and its impact upon S-adenosyl-methionine biosynthesis in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uncovering and Engineering a Mini-Regulatory Network of the TetR-Family Regulator SACE_0303 for Yield Improvement of Erythromycin in Saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Demethylerythromycin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylerythromycin A is a primary metabolite of the macrolide antibiotic Erythromycin (B1671065) A. The accurate and sensitive detection of this metabolite is crucial in pharmacokinetic studies, drug metabolism research, and for monitoring impurity profiles in pharmaceutical formulations. These application notes provide detailed protocols and comparative data for the analysis of this compound using modern analytical techniques. The methodologies outlined are primarily focused on Liquid Chromatography coupled with Mass Spectrometry (LC-MS), a highly sensitive and specific technique, with additional comparative information on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Analytical Methods Overview

The selection of an appropriate analytical method for the quantification of this compound depends on the required sensitivity, selectivity, and the nature of the sample matrix. While HPLC-UV can be employed, particularly for impurity profiling in bulk drug substances where concentrations are higher, LC-MS/MS is the preferred method for bioanalytical applications due to its superior sensitivity and specificity, especially in complex biological matrices.

Data Presentation: Quantitative Method Comparison

The following table summarizes typical quantitative performance characteristics for the detection of this compound by UHPLC-MS/MS and HPLC-UV.

| Parameter | UHPLC-MS/MS | HPLC-UV |

| Limit of Detection (LOD) | 0.5 µg/kg[1] | Typically in the ng/mL to low µg/mL range |

| Limit of Quantification (LOQ) | 2.0 µg/kg[1] | Typically in the low µg/mL range |

| Linearity (R²) | > 0.99 | ≥ 0.99 |

| Recovery (%) | 87.78–104.22[1] | 98.2% - 105.2% (for Erythromycin, indicative)[2] |

| Precision (%RSD) | < 7.10[1] | < 2% (for Erythromycin, indicative) |

| Selectivity | Very High | Moderate to High |

| Typical Application | Bioanalysis (plasma, tissues), trace impurity analysis | Bulk drug impurity profiling, formulation analysis |

Detailed Experimental Protocols

Protocol 1: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) for this compound in Biological Samples

This protocol is based on a validated method for the determination of this compound in complex biological matrices such as chicken tissues and eggs.[1]

1. Sample Preparation: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Extraction

-

Step 1: Weigh 2.0 g of the homogenized biological sample into a 50-mL polypropylene (B1209903) centrifuge tube.

-

Step 2: Spike the sample with an appropriate internal standard (e.g., 100 μL of 2 µg/mL Roxithromycin).

-

Step 3: Add 10 mL of an acetonitrile-water mixture (80:20, v/v) as the extraction solvent.[1]

-

Step 4: Vortex the mixture for 1 minute to ensure thorough mixing.

-

Step 5: Centrifuge the sample at 10,000 x g for 8 minutes at 4 °C.

-

Step 6: Transfer the supernatant to a clean tube containing a QuEChERS cleanup sorbent (e.g., Cleanert MAS-Q cartridge) to remove interfering matrix components.

-

Step 7: Vortex for 1 minute and centrifuge again under the same conditions.

-

Step 8: Evaporate the final supernatant to dryness under a gentle stream of nitrogen.

-

Step 9: Reconstitute the residue in a suitable volume of the mobile phase for UHPLC-MS/MS analysis.

2. UHPLC-MS/MS Instrumental Analysis

-

Chromatographic Conditions:

-

Column: Waters ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm; i.d. 1.7 μm)[1]

-

Mobile Phase A: 0.1% formic acid in water[1]

-

Mobile Phase B: 0.1% formic acid in acetonitrile[1]

-

Gradient Elution: A suitable gradient program to separate this compound from other components.

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C[1]

-

Injection Volume: 10 µL[1]

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Precursor Ion (m/z): 720.4

-

Product Ions (m/z): 144.0 and 562.2 (for quantification and qualification)

-

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Erythromycin and Related Substances

This protocol is a general method suitable for the analysis of erythromycin and its impurities, including this compound (Erythromycin Impurity B), in pharmaceutical substances.[3]

1. Sample Preparation

-

Step 1: Accurately weigh a suitable amount of the erythromycin sample.

-

Step 2: Dissolve the sample in the mobile phase or a suitable solvent to achieve a final concentration within the linear range of the method.

-

Step 3: Sonicate if necessary to ensure complete dissolution.

-

Step 4: Filter the solution through a 0.45 µm syringe filter before injection.

2. HPLC-UV Instrumental Analysis

-

Chromatographic Conditions:

-

Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[3]

-

Mobile Phase: A gradient mixture of 0.4% ammonium (B1175870) hydroxide (B78521) in water and methanol.[3]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 35-45 °C

-

Detection Wavelength: 215 nm[3]

-

Injection Volume: 20 µL

-

Logical Relationships in Method Development

The development of a robust analytical method for this compound involves a series of logical steps to ensure accuracy, precision, and reliability.

Conclusion

The analytical methods described provide robust and reliable means for the detection and quantification of this compound. For trace-level analysis in complex biological matrices, the UHPLC-MS/MS method offers the necessary sensitivity and specificity. For quality control of pharmaceutical products where concentrations are higher, a validated HPLC-UV method can be a suitable and cost-effective alternative. The choice of method should be guided by the specific analytical requirements, including the sample matrix, required limits of detection and quantification, and available instrumentation.

References

- 1. Quantitative analysis of erythromycin, its major metabolite and clarithromycin in chicken tissues and eggs via QuEChERS extraction coupled with ultrahigh-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

Application Note: Quantification of N-Demethylerythromycin A in Fermentation Broth

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Demethylerythromycin A is a known related substance and metabolite of Erythromycin (B1671065) A, a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] The quantification of this compound in fermentation broths is crucial for monitoring and optimizing the fermentation process, as well as for quality control of the final product. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Biosynthesis of this compound

Erythromycin A is synthesized through a complex biosynthetic pathway. This compound is formed via the N-demethylation of Erythromycin A, a reaction catalyzed by cytochrome P450 enzymes.[3][4] Understanding this pathway is essential for controlling the production of this impurity.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Erythromycin as a specific substrate for cytochrome P4503A isozymes and identification of a high-affinity erythromycin N-demethylase in adult female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for N-Demethylerythromycin A as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Demethylerythromycin A is a primary metabolite of the macrolide antibiotic Erythromycin A and is also identified as an impurity in Erythromycin drug substances[1][2][3][4]. It is designated as Erythromycin EP Impurity B and Erythromycin USP Related Compound N[3]. As a well-characterized chemical entity, this compound serves as a critical reference standard in various analytical applications. Its use is essential for the accurate identification, quantification, and purity assessment of Erythromycin and related compounds in pharmaceutical formulations and biological matrices.

This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in analytical methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Chemical Formula | C₃₆H₆₅NO₁₃ | [3][5] |

| Molecular Weight | 719.90 g/mol | [3][5] |

| CAS Number | 992-62-1 | [2][3] |

| Appearance | White to off-white solid/powder | [6] |

| Solubility | Soluble in methanol (B129727) and chloroform, partially soluble in water. | [7] |

Applications

This compound is primarily utilized as a reference standard in the following applications:

-

Impurity Profiling: For the identification and quantification of this compound as an impurity in Erythromycin active pharmaceutical ingredients (APIs) and finished drug products.

-

Pharmacokinetic Studies: As a standard for the quantification of the this compound metabolite in biological samples (e.g., plasma, urine, tissues) to assess the metabolism of Erythromycin.

-

Metabolic Studies: In in-vitro and in-vivo studies to investigate the metabolic pathways of Erythromycin, particularly the N-demethylation process mediated by cytochrome P450 enzymes like CYP3A4[6].

-

Analytical Method Development and Validation: As a critical component in the development and validation of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of Erythromycin and its related substances.

Experimental Protocols

Preparation of Standard Solutions

4.1.1. Stock Solution (e.g., 1 mg/mL)

-

Accurately weigh approximately 10 mg of this compound reference standard.

-

Quantitatively transfer the weighed standard into a 10 mL volumetric flask.

-

Add a small volume of methanol (HPLC grade or equivalent) to dissolve the standard.

-

Sonicate for 5-10 minutes to ensure complete dissolution.

-

Bring the solution to volume with methanol and mix thoroughly.

-

Store the stock solution at 2-8°C, protected from light. The stability of the solution should be verified over time.

4.1.2. Working Standard Solutions

Prepare working standard solutions by diluting the stock solution with the appropriate mobile phase or a suitable solvent mixture to the desired concentrations for calibration curves and controls.

HPLC Method for Impurity Profiling

This protocol provides a general framework for the analysis of this compound in Erythromycin samples. Method parameters may require optimization based on the specific instrumentation and sample matrix.

Chromatographic Conditions

| Parameter | Recommended Conditions |

| Column | Reversed-phase C18, e.g., Waters XBridge C18 (100 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | A: 0.4% Ammonium hydroxide (B78521) in waterB: Methanol(Gradient elution may be required for optimal separation) |

| Flow Rate | 0.8 - 1.2 mL/min |

| Column Temperature | 40 - 50°C |

| Detection Wavelength | 215 nm |

| Injection Volume | 10 - 20 µL |

Sample Preparation

-

Accurately weigh a suitable amount of the Erythromycin sample.

-

Dissolve the sample in a known volume of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and mobile phase).

-

Filter the solution through a 0.45 µm syringe filter before injection.

Data Analysis

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the reference standard. Quantify the impurity using a calibration curve prepared from the working standard solutions.

LC-MS/MS Method for Quantification in Biological Matrices

This protocol is designed for the sensitive quantification of this compound in biological samples.

LC-MS/MS Parameters

| Parameter | Recommended Conditions |

| LC System | UPLC or HPLC system |

| Column | Reversed-phase C18, e.g., Agilent Eclipse Plus C18 (100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase | A: 0.1% Formic acid in waterB: Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| Mass Spectrometer | Triple Quadrupole or High-Resolution Mass Spectrometer |

| MRM Transitions | Precursor Ion (m/z) |

| 720.5 |

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the mobile phase for injection.